Dermorphin Trifluoroacetic Acid Salt is a synthetic opioid peptide derived from the naturally occurring peptide dermorphin, which is known for its potent analgesic properties. This compound has garnered interest in pharmacological research due to its selective activity on opioid receptors, particularly the mu-opioid receptor. The trifluoroacetic acid salt form is utilized to enhance the compound's stability and solubility, making it suitable for various experimental applications.
Dermorphin was originally isolated from the skin of the Phyllomedusa sauvagei frog. The compound's structure and biological activity have been extensively studied, leading to the synthesis of various analogs, including Dermorphin Trifluoroacetic Acid Salt. This specific salt form is synthesized to facilitate research into its pharmacological effects and potential therapeutic applications.
Dermorphin Trifluoroacetic Acid Salt belongs to the class of peptide opioids. It is classified as a mu-opioid receptor agonist, which means it binds to and activates these receptors in the brain, leading to pain relief and other opioid-like effects.
The synthesis of Dermorphin Trifluoroacetic Acid Salt typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain while minimizing side reactions. The following steps outline the general approach:
The synthesis can involve multiple purification steps, including high-performance liquid chromatography (HPLC), to ensure high purity levels (>98%) of the final product. Reaction conditions are optimized for yield and selectivity, often utilizing solvents like dichloromethane and dimethylformamide.
The molecular structure of Dermorphin Trifluoroacetic Acid Salt can be represented by its chemical formula and specific stereochemistry. The structure includes multiple amino acid residues linked by peptide bonds, with specific modifications that enhance its binding affinity to opioid receptors.
The three-dimensional conformation of dermorphin analogs can significantly influence their biological activity, with specific arrangements affecting receptor binding.
Dermorphin Trifluoroacetic Acid Salt can participate in various chemical reactions typical for peptides:
The stability of Dermorphin Trifluoroacetic Acid Salt under different pH conditions and temperatures is crucial for its storage and application in biological assays.
Dermorphin Trifluoroacetic Acid Salt acts primarily as an agonist at mu-opioid receptors in the central nervous system. Upon binding to these receptors, it triggers a cascade of intracellular events leading to:
Studies have shown that dermorphin analogs exhibit a higher binding affinity for mu-opioid receptors compared to traditional opioids like morphine, suggesting potential advantages in pain management with reduced side effects.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly employed to confirm structural integrity and purity.
Dermorphin Trifluoroacetic Acid Salt has several applications in scientific research:
Dermorphin is a naturally occurring heptapeptide (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) first isolated in 1981 from the skin of the Amazonian frog Phyllomedusa sauvagei by Vittorio Erspamer's research team [4]. This discovery stemmed from ethnopharmacological observations of the indigenous Matsés people in Peru, who used the frog secretion (traditionally called Kambo or Sapo) in shamanic rituals. The tribes believed the secretion enhanced hunters' physical endurance and sensory acuity [4]. The secretion contains multiple bioactive peptides, with dermorphin identified as the primary μ-opioid receptor agonist. Its discovery was groundbreaking due to the presence of a D-alanine residue—a rare feature in eukaryotic peptides that confers enzymatic stability and high receptor binding affinity [4] [10]. Kambo remains one of the few documented examples of traditional medicines directly contributing to the isolation of a potent opioid peptide [4].
Table 1: Key Components of Phyllomedusa sauvagei Secretion [4]
Component | Biological Role | Significance in Dermorphin Discovery |
---|---|---|
Dermorphin | μ-opioid receptor agonist | Primary analgesic peptide |
Deltorphins | δ-opioid receptor agonists | Co-discovered with dermorphin |
Phyllocaerulein | Cholecystokinin-like peptide | Modulates gastrointestinal effects |
Sauvagine | Corticotropin-releasing factor analog | Influences stress response |
The transition from native dermorphin to its synthetic trifluoroacetic acid (TFA) salt form involved critical chemical engineering to address stability and purification challenges:
Table 2: Structural Properties of Dermorphin vs. TFA Salt [5] [7]
Property | Native Dermorphin | Dermorphin TFA Salt |
---|---|---|
Molecular Formula | C₄₀H₅₀N₈O₁₀ | C₄₀H₅₀N₈O₁₀·C₂HF₃O₂ |
Molecular Weight | 802.90 g/mol | 916.89 g/mol |
Isoelectric Point | ~9.5 | <7.0 (acidic) |
Solubility | Moderate in water | High in water and acetonitrile |
Storage Conditions | -20°C (lyophilized) | -20°C (desiccated) |
Trifluoroacetic acid plays a dual role in peptide chemistry: as a purification agent and counterion stabilizer. In SPPS, TFA cleaves peptides from resin supports and removes acid-labile protecting groups (e.g., t-Boc) [9]. During RP-HPLC, TFA suppresses silanol ionization on C18 columns, improving peak symmetry and resolution by minimizing ionic interactions between basic peptides and stationary phases [6] [9].
However, TFA introduces challenges:
Despite these issues, the TFA salt remains a research staple due to:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8